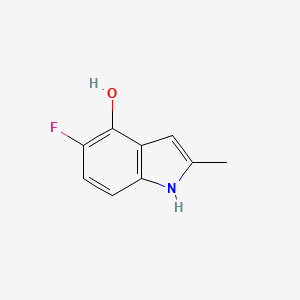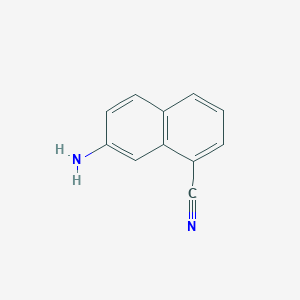
7-Amino-1-naphthonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Amino-1-naphthonitrile is an organic compound with the molecular formula C11H8N2 It is a derivative of naphthalene, featuring an amino group at the 7th position and a nitrile group at the 1st position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 7-Amino-1-naphthonitrile can be synthesized through several methods. Another method includes the dehydration of amides using phosphorus pentoxide (P4O10) to form nitriles .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to facilitate the conversion of starting materials to the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Amino-1-naphthonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a metal catalyst can be employed.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of naphthalene.
Reduction: Primary amines.
Substitution: A wide range of substituted naphthalene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
7-Amino-1-naphthonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mécanisme D'action
The mechanism by which 7-Amino-1-naphthonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds, while the nitrile group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and lead to specific physiological effects .
Comparaison Avec Des Composés Similaires
1-Naphthonitrile: Lacks the amino group, making it less reactive in certain chemical reactions.
5-Amino-1-naphthonitrile: Similar structure but with the amino group at a different position, leading to different reactivity and applications.
Uniqueness: 7-Amino-1-naphthonitrile is unique due to the specific positioning of the amino and nitrile groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications.
Propriétés
Formule moléculaire |
C11H8N2 |
|---|---|
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
7-aminonaphthalene-1-carbonitrile |
InChI |
InChI=1S/C11H8N2/c12-7-9-3-1-2-8-4-5-10(13)6-11(8)9/h1-6H,13H2 |
Clé InChI |
DDPKNKYUFQHDER-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(C=C2)N)C(=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-1-oxa-5-azaspiro[5.5]undecane](/img/structure/B11916445.png)



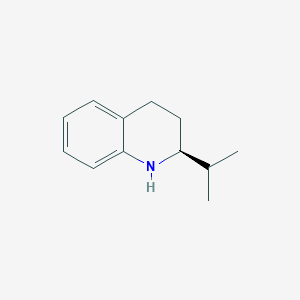
![Octahydropyrrolo[3,4-b][1,4]oxazine hydrochloride](/img/structure/B11916470.png)


![2-Methyl-1,5,6,7-tetrahydroimidazo[4,5-f]indole](/img/structure/B11916485.png)
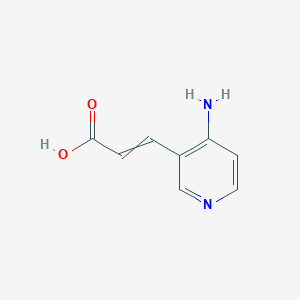
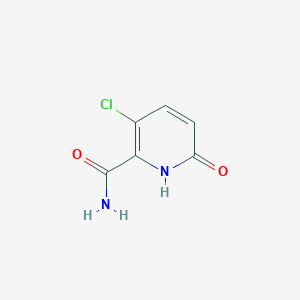
![3-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11916504.png)

